molecular formula C11H13N B3377943 2-(2-Methylpropyl)benzonitrile CAS No. 13670-97-8

2-(2-Methylpropyl)benzonitrile

Cat. No.: B3377943
CAS No.: 13670-97-8
M. Wt: 159.23 g/mol
InChI Key: ZEQDWUSZTQOXGL-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)benzonitrile is an organic compound with the molecular formula C11H13N. It is a derivative of benzonitrile, where the benzene ring is substituted with a 2-methylpropyl group. This compound is used in various chemical syntheses and has applications in different fields such as pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-methylpropylbenzene with a nitrile source under specific conditions. For example, the reaction of 2-methylpropylbenzene with cyanogen bromide in the presence of a base can yield this compound.

Another method involves the use of benzyl chloride and 2-methylpropylamine, followed by the introduction of a nitrile group through a dehydration reaction. This can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.

Industrial Production Methods

In industrial settings, the production of this compound often involves the ammoxidation of 2-methylpropylbenzene. This process includes the reaction of 2-methylpropylbenzene with ammonia and oxygen at elevated temperatures, typically in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitriles depending on the reagents used.

Scientific Research Applications

2-(2-Methylpropyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving nitrile metabolism and enzymatic reactions.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)benzonitrile involves its interaction with various molecular targets The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield different products

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound, with a simpler structure lacking the 2-methylpropyl group.

    2-Methylbenzonitrile: A similar compound with a methyl group instead of a 2-methylpropyl group.

    4-(2-Methylpropyl)benzonitrile: A positional isomer with the 2-methylpropyl group at the para position.

Uniqueness

2-(2-Methylpropyl)benzonitrile is unique due to the presence of the 2-methylpropyl group, which can influence its reactivity and physical properties. This substitution can affect the compound’s solubility, boiling point, and interactions with other molecules, making it distinct from its simpler analogs.

Properties

IUPAC Name

2-(2-methylpropyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-9(2)7-10-5-3-4-6-11(10)8-12/h3-6,9H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQDWUSZTQOXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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